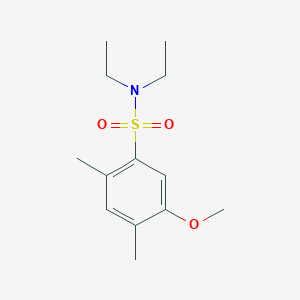

N,N-diethyl-5-methoxy-2,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as "DEDMEMS," is a sulfonamide derivative that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of DEDMEMS is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In medicinal chemistry, DEDMEMS has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In bacterial infections, DEDMEMS has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

Biochemical and Physiological Effects

DEDMEMS has been shown to have various biochemical and physiological effects, depending on the application and dosage. In medicinal chemistry, DEDMEMS has been shown to have anticancer, anti-inflammatory, and antibacterial effects. In material science, DEDMEMS has been used as a building block for the synthesis of functional materials with specific properties. In analytical chemistry, DEDMEMS has been used as a derivatizing agent for the analysis of different compounds.

Avantages Et Limitations Des Expériences En Laboratoire

DEDMEMS has several advantages and limitations for lab experiments. Its advantages include its ease of synthesis, stability, and versatility for different applications. Its limitations include its potential toxicity, limited solubility, and lack of commercial availability.

Orientations Futures

There are several future directions for the research and development of DEDMEMS. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In material science, further studies are needed to synthesize functional materials with specific properties using DEDMEMS as a building block. In analytical chemistry, further studies are needed to optimize the derivatization conditions for the analysis of different compounds using DEDMEMS as a derivatizing agent. Overall, DEDMEMS has the potential to be a valuable compound for various applications, and further research is needed to fully understand its properties and potential.

Méthodes De Synthèse

DEDMEMS can be synthesized using various methods, including the reaction of 4-methyl-2,6-dinitroaniline with diethyl sulfite, followed by reduction with sodium borohydride to obtain the intermediate compound, which is then treated with methanesulfonyl chloride to form DEDMEMS. Another method involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with diethylamine to obtain DEDMEMS.

Applications De Recherche Scientifique

DEDMEMS has been studied for its potential applications in different fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DEDMEMS has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In material science, DEDMEMS has been used as a building block for the synthesis of metal-organic frameworks and other functional materials. In analytical chemistry, DEDMEMS has been used as a derivatizing agent for the analysis of different compounds, including amino acids and peptides.

Propriétés

Formule moléculaire |

C13H21NO3S |

|---|---|

Poids moléculaire |

271.38 g/mol |

Nom IUPAC |

N,N-diethyl-5-methoxy-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-6-14(7-2)18(15,16)13-9-12(17-5)10(3)8-11(13)4/h8-9H,6-7H2,1-5H3 |

Clé InChI |

QAWRILUHGOGSRD-UHFFFAOYSA-N |

SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)C |

SMILES canonique |

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)

![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)

![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)

![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)

![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)